5-(Trifluoromethyl)isoxazol-3-amine
Overview
Description
5-(Trifluoromethyl)isoxazol-3-amine is a useful research compound. Its molecular formula is C4H3F3N2O and its molecular weight is 152.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Isoxazolines The compound 5-(Trifluoromethyl)isoxazol-3-amine has been involved in the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives featuring a triflyl group. These compounds are synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones, with potential biological functions including antiparasitic activity (Kawai et al., 2014).
Cycloaddition Reactions A formal [3 + 2] cycloaddition process between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, has been developed to produce functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction involves an unusual α-imino silver carbene intermediate, leading to high-yield products and showcasing the versatility of isoxazol-5-amines in cycloaddition reactions (Cao et al., 2019).
Biological Activity and Drug Synthesis Isoxazoles have been used to synthesize compounds with potential antitumor activity. Specifically, novel isoxazole derivatives have shown significant antitumor activity, outperforming known cytotoxic agents like 5-fluorouracil in tests with Ehrlich ascites carcinoma cells, highlighting the therapeutic potential of these structures (Hamama et al., 2017).
Pharmaceutical Applications Isoxazolines have been identified as crucial motifs in pharmaceuticals, showing versatility as building blocks for the preparation of densely functionalized molecules. Their unique reactivity and properties make them valuable in drug development, agrochemicals, and material science (da Silva et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPSYNGYFWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575746 | |
Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110234-43-0 | |
Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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